Ascaridole

Description

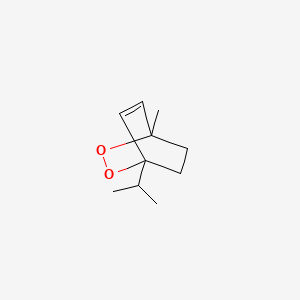

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]oct-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYMHQJELJYRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(C=C1)(OO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ascaridole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

112.00 to 115.00 °C. @ 20.00 mm Hg | |

| Record name | Ascaridole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

512-85-6 | |

| Record name | Ascaridole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ASCARIDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ASCARIDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-epidioxy-2-p-menthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ascaridole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3.3 °C | |

| Record name | Ascaridole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Ascaridole: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascaridole, a bicyclic monoterpenoid with a unique peroxide bridge, has long been recognized for its potent biological activities, primarily as an anthelmintic agent.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of ascaridole, its synthesis and isolation, and its multifaceted biological effects. Detailed spectroscopic data, including NMR, IR, and mass spectrometry, are presented to facilitate its identification and characterization. Furthermore, this guide delves into the mechanistic underpinnings of its bioactivity, focusing on the iron-mediated generation of radical species and their downstream cellular consequences. Quantitative data on its cytotoxicity against various cell lines and its efficacy against pathogenic organisms are summarized to support its potential in drug discovery and development.

Chemical Structure and Physicochemical Properties

Ascaridole is chemically designated as 1-methyl-4-(1-methylethyl)-2,3-dioxabicyclo[2.2.2]oct-5-ene. It is a colorless to pale yellow liquid with a pungent, unpleasant odor and is soluble in most organic solvents.[2] A key structural feature is the endoperoxide bridge, which is crucial for its biological activity and also contributes to its inherent instability, particularly when heated above 130 °C or treated with organic acids.[2]

Table 1: Physicochemical Properties of Ascaridole

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₂ | [3] |

| Molecular Weight | 168.23 g/mol | [3] |

| IUPAC Name | 1-methyl-4-(1-methylethyl)-2,3-dioxabicyclo[2.2.2]oct-5-ene | [3] |

| CAS Number | 512-85-6 | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | 3.3 °C | [3] |

| Boiling Point | 39-40 °C at 0.2 mmHg | [2] |

| Density | 1.010 g/cm³ | [2] |

| Solubility | Soluble in most organic solvents | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of ascaridole provide characteristic signals for its unique bicyclic structure.

Table 2: ¹H and ¹³C NMR Spectral Data for Ascaridole

| Atom # | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 79.7 | - | - | - |

| 2 | 134.4 | 6.4 | d | 8.8 |

| 3 | 133.9 | 6.4 | d | 8.8 |

| 4 | 79.7 | - | - | - |

| 5 | 29.5 | 2.0 | m | |

| 6 | 27.7 | 1.5 | m | |

| 7 | 21.4 | 1.3 | s | |

| 8 | 32.1 | 1.9 | m | |

| 9 | 17.4 | 1.0 | d | 6.9 |

| 10 | 17.2 | 1.0 | d | 6.9 |

Note: The assignments are based on available literature data and may require further 2D NMR analysis for unambiguous confirmation.[4]

Infrared (IR) Spectroscopy

The IR spectrum of ascaridole is characterized by the absence of strong hydroxyl or carbonyl absorption bands. Key absorptions include:

-

C-H stretching: Just below 3000 cm⁻¹ for sp³ C-H and just above 3000 cm⁻¹ for sp² C-H.

-

C=C stretching: Around 1600-1680 cm⁻¹.

-

C-O stretching: In the fingerprint region, typically between 1000 and 1300 cm⁻¹.[5][6]

-

O-O stretching (peroxide): This bond provides a weak absorption and can be difficult to identify definitively in the region of 830-890 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of ascaridole results in a characteristic fragmentation pattern. The molecular ion peak at m/z 168 is often weak or absent due to the labile peroxide bond. Common fragments observed include:

-

m/z 41, 43, 69: These are common fragments in terpene mass spectra.[3] The fragmentation is initiated by the cleavage of the weak O-O bond, followed by rearrangements and further fragmentation of the carbon skeleton.[7][8]

Experimental Protocols

Synthesis of Ascaridole via Photosensitized Oxidation of α-Terpinene

This protocol is based on the classical synthesis method.[9][10]

Materials:

-

α-Terpinene

-

Rose Bengal (or another suitable photosensitizer, e.g., methylene blue)

-

Ethanol (or another suitable solvent)

-

Oxygen source (e.g., air or pure oxygen)

-

Visible light source (e.g., LED lamp)

-

Reaction vessel (e.g., glass flask or photoreactor)

Procedure:

-

Dissolve α-terpinene and a catalytic amount of Rose Bengal in ethanol in the reaction vessel.

-

Continuously bubble air or oxygen through the solution while stirring.

-

Irradiate the mixture with a visible light source. The reaction is often exothermic and may require cooling to maintain a constant temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the α-terpinene is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Isolation of Ascaridole from Chenopodium ambrosioides

This protocol outlines a general procedure for the extraction and purification of ascaridole from its natural source.[1]

Materials:

-

Aerial parts of Chenopodium ambrosioides

-

Water

-

Steam distillation apparatus

-

Separating funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Subject the fresh or dried aerial parts of Chenopodium ambrosioides to steam distillation to obtain the essential oil.

-

Separate the oil from the aqueous distillate using a separating funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Perform column chromatography on the crude oil using silica gel. A gradient elution with a mixture of hexane and ethyl acetate can be employed to separate ascaridole from other components of the essential oil.

-

Collect the fractions and analyze them by TLC or GC-MS to identify the fractions containing pure ascaridole.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified ascaridole.

Biological Activity and Mechanism of Action

Ascaridole exhibits a broad spectrum of biological activities, including anthelmintic, antiprotozoal (against Leishmania and Plasmodium), and anticancer effects.[1][11][12] The cornerstone of its mechanism of action is the reductive cleavage of its endoperoxide bridge, a process predominantly mediated by intracellular ferrous iron (Fe²⁺).[13] This reaction generates highly reactive carbon-centered radicals.[13]

These radicals can then inflict cellular damage through various mechanisms:

-

Lipid Peroxidation: The radicals can initiate a chain reaction of lipid peroxidation in cellular membranes, leading to loss of membrane integrity and function.[13]

-

DNA Damage: Ascaridole has been shown to induce oxidative DNA damage, particularly in cells deficient in nucleotide excision repair (NER) pathways.[14]

-

Redox Homeostasis Disruption: The generation of reactive oxygen species (ROS) and subsequent lipid peroxidation can deplete cellular thiols, disrupting the redox balance of the cell.[15]

-

Inhibition of Glycolysis: In Leishmania donovani, ascaridole has been shown to inhibit glycolysis, leading to ATP depletion.[15]

-

Apoptosis-like Cell Death: The culmination of these cellular insults can trigger an apoptotic-like cell death pathway.[2]

Quantitative Biological Data

The biological activity of ascaridole has been quantified in various in vitro and in vivo models.

Table 3: In Vitro Cytotoxicity and Antiparasitic Activity of Ascaridole

| Organism/Cell Line | Assay | Endpoint | Value (µM) | Reference(s) |

| Leishmania donovani (promastigotes) | Cell Viability | IC₅₀ | 2.47 ± 0.18 | [2][15] |

| Leishmania donovani (amastigotes) | Microscopy/ddPCR | IC₅₀ | 2.00 ± 0.34 | [2][15] |

| J774.A1 Macrophages | Cytotoxicity | CC₅₀ | 41.47 ± 4.89 | [2][15] |

| Murine Peritoneal Macrophages | Cytotoxicity | CC₅₀ | 37.58 ± 5.75 | [2][15] |

| Plasmodium falciparum | Growth Inhibition | Arrested Development | 0.05 | [11] |

| ERCC6-deficient cells (cancer) | Cytotoxicity | IC₅₀ | 0.15 | [14] |

| XPC-deficient cells (cancer) | Cytotoxicity | IC₅₀ | 0.18 | [14] |

| Normal counterpart cells | Cytotoxicity | IC₅₀ | >180 | [14] |

Conclusion

Ascaridole remains a molecule of significant interest due to its potent and diverse biological activities. Its unique endoperoxide structure is central to its mechanism of action, which involves iron-mediated radical formation and subsequent induction of cellular damage. This technical guide has summarized the key chemical, physical, and biological properties of ascaridole, providing a foundation for further research and development. The pronounced selective cytotoxicity against certain cancer cell lines and its efficacy against various parasites underscore its potential as a lead compound for novel therapeutic agents. Future research should focus on optimizing its synthesis, exploring its structure-activity relationships, and further elucidating its complex biological interactions to harness its full therapeutic potential while mitigating its inherent toxicity.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Ascaridole | C10H16O2 | CID 10545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The effect of ascaridole on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Toxic effects of carvacrol, caryophyllene oxide, and ascaridole from essential oil of Chenopodium ambrosioides on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The endoperoxide ascaridol shows strong differential cytotoxicity in nucleotide excision repair-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ascaridole exerts the leishmanicidal activity by inhibiting parasite glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ascaridole Biosynthesis in Chenopodium ambrosioides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ascaridole biosynthesis pathway in Chenopodium ambrosioides. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the biochemical reactions, enzymatic players, regulatory mechanisms, and experimental protocols relevant to the production of this unique monoterpene endoperoxide.

The Ascaridole Biosynthesis Pathway

Ascaridole, a potent anthelmintic compound, is a major constituent of the essential oil of Chenopodium ambrosioides, where it can comprise 60-80% of the oil from the fruit.[1] Its biosynthesis is a multi-step process that begins with the universal precursors of all terpenoids.

The pathway can be broadly divided into three key stages:

-

Formation of Geranyl Diphosphate (GPP): Like all monoterpenes, the biosynthesis of ascaridole originates from the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form the C10 precursor, geranyl diphosphate (GPP). This reaction is catalyzed by GPP synthase. IPP and DMAPP are themselves synthesized through either the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

-

Synthesis of α-Terpinene: The direct precursor to ascaridole is the monoterpene hydrocarbon, α-terpinene.[1] The formation of α-terpinene from GPP is a complex cyclization reaction catalyzed by a specific terpene synthase (TPS). While the dedicated α-terpinene synthase in Chenopodium ambrosioides has not yet been fully characterized, the proposed mechanism involves the ionization of GPP to a geranyl cation, which then isomerizes to a linalyl cation. This intermediate subsequently undergoes cyclization and a series of carbocation rearrangements, including a 1,2-hydride shift, to form the terpinen-4-yl cation. The final step is the deprotonation of this cation to yield α-terpinene.

-

Enzymatic Peroxidation of α-Terpinene: The final and defining step in ascaridole biosynthesis is the conversion of α-terpinene to ascaridole. This reaction is catalyzed by a soluble iodide peroxidase found in the fruit and leaves of C. ambrosioides.[1] This enzyme facilitates the endoperoxidation of the conjugated diene system of α-terpinene. The resulting ascaridole is produced in a racemic form.[1]

Key Enzymes in Ascaridole Biosynthesis

α-Terpinene Synthase (Putative)

The enzyme responsible for the synthesis of α-terpinene in C. ambrosioides has not been definitively identified and characterized. However, based on studies of terpene synthases in other plants, it is predicted to be a monoterpene synthase belonging to the TPS-b clade. A genomic analysis of the related species Chenopodium quinoa has identified a family of 51 terpene synthase genes, suggesting a diverse enzymatic capacity for terpene production within the genus.

Iodide Peroxidase

The conversion of α-terpinene to ascaridole is catalyzed by a soluble iodide peroxidase.[1] This enzyme has been isolated from the fruit and leaves of C. ambrosioides.[1]

Enzyme Characteristics:

| Parameter | Value/Description | Reference |

| Optimal pH | 4.0 | [1] |

| Cofactors | 2.5 mM H₂O₂, 1 mM NaI | [1] |

| Inhibitors | Cyanide, catalase, reducing agents | [1] |

| Molecular Weight | Multiple species observed, with a major component at 45,000 Da and another at 62,000 Da. A high-molecular-weight component (>1,000,000 Da) was also detected. | [1] |

Quantitative Data on Ascaridole and α-Terpinene Content

The chemical composition of the essential oil of C. ambrosioides can vary significantly depending on the geographical origin, the part of the plant used for extraction, and the analytical method employed. Ascaridole is known to be heat-sensitive, and its concentration can be underestimated by GC analysis due to thermal isomerization to isoascaridole.[1][2]

| Plant Part | Geographical Origin | α-Terpinene (%) | Ascaridole (%) | Other Major Components (%) | Analytical Method | Reference |

| Fruit | Not Specified | Major component | 60-80 | - | Not Specified | [1] |

| Aerial Parts | Madagascar | 9.7 | 41.8 (GC), 55.3 (GC/NMR) | p-Cymene (16.2), Isoascaridole (18.1) | GC, GC-MS, 13C-NMR | [1][2] |

| Aerial Parts | Brazil | 63.1 | 3.9 | p-Cymene (26.4) | GC, GC-MS | [3] |

| Aerial Parts | Colombia | Major component | Major component | p-Cymene, trans-4-carene | Not Specified | [3] |

| Aerial Parts | Brazil (Northeast) | - | 17.1 | - | Not Specified | [3] |

| Aerial Parts | Brazil (Central-West) | - | 49.77 | - | Not Specified | [3] |

| Aerial Parts | Morocco | 53.4 | 17.7 | p-Cymene (12.1), Carvacrol (7.3) | GC-MS | [4] |

| Aerial Parts | India | 64 | 7 | p-Cymene (19) | GC, GC-MS | [5] |

| Aerial Parts | China | 5.12 | 27.27 (Z-ascaridole) | p-Cymene (19.05), Isoascaridole (14.75) | GC-MS | [5] |

Regulation of Ascaridole Biosynthesis

The production of ascaridole is not static and can be influenced by external stimuli, suggesting a regulated biosynthetic pathway. Elicitors such as chitosan and salicylic acid, as well as light conditions, have been shown to affect the accumulation of ascaridole.[3] These elicitors are known to trigger plant defense responses, often mediated by signaling molecules like jasmonic acid (JA).

The proposed regulatory mechanism involves the perception of the elicitor signal at the cell surface, which initiates a signaling cascade that can involve changes in intracellular calcium levels and the production of reactive oxygen species (ROS). This cascade ultimately leads to the activation of transcription factors (e.g., MYC2, WRKYs) that upregulate the expression of genes encoding the enzymes of the ascaridole biosynthesis pathway, including the putative α-terpinene synthase and the iodide peroxidase.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ascaridole biosynthesis.

Extraction and Partial Purification of Iodide Peroxidase

This protocol is a composite based on general methods for plant peroxidase purification.[6][7][8][9][10]

-

Plant Material: Use fresh or frozen fruit and leaves of C. ambrosioides.

-

Homogenization: Homogenize the plant material in a chilled mortar and pestle with a suitable extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.0-7.0, containing polyvinylpyrrolidone to bind phenolic compounds).

-

Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant with gentle stirring at 4°C to a final saturation of 40-80%. Allow proteins to precipitate for at least 1 hour.

-

Protein Collection: Centrifuge the suspension at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the protein pellet in a minimal volume of the extraction buffer.

-

Dialysis: Dialyze the resuspended pellet against the extraction buffer overnight at 4°C with several buffer changes to remove excess ammonium sulfate.

-

Chromatography (Optional): For further purification, the dialyzed protein solution can be subjected to column chromatography, such as ion-exchange chromatography (e.g., DEAE-Sepharose) or size-exclusion chromatography.

Quantitative Iodide Peroxidase Activity Assay

This assay is adapted from the conditions described for ascaridole biosynthesis.[1][11]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM sodium acetate buffer (pH 4.0)

-

2.5 mM H₂O₂

-

1 mM NaI

-

1-5 mM α-terpinene (dissolved in a minimal amount of a suitable solvent like ethanol or acetone)

-

-

Enzyme Addition: Add a known amount of the partially purified iodide peroxidase extract to initiate the reaction. The total reaction volume should be standardized (e.g., 1 mL).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching agent (e.g., sodium thiosulfate) or by rapid extraction of the products. Extract the reaction mixture with an organic solvent such as ethyl acetate or hexane.

-

Analysis: Analyze the organic extract by GC-MS to quantify the amount of ascaridole produced.

-

Controls: Run appropriate controls, including a reaction without the enzyme extract and a reaction without α-terpinene.

GC-MS Analysis of Ascaridole and α-Terpinene

This protocol is a general guideline for the analysis of monoterpenes, with considerations for the thermal lability of ascaridole.[1][2][12][13][14][15]

-

Gas Chromatograph (GC) System: A GC system equipped with a mass spectrometer (MS) detector.

-

Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, DB-5), is suitable for terpene analysis.

-

Injection: Use a split or splitless injection mode. To minimize thermal degradation of ascaridole, a lower injector temperature (e.g., 200-220°C) is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature program that provides good separation of monoterpenes should be used. An example program is:

-

Initial temperature: 50-60°C, hold for 1-2 minutes.

-

Ramp: Increase at 3-5°C/min to 150-180°C.

-

Ramp: Increase at a faster rate (e.g., 10-20°C/min) to a final temperature of 240-280°C.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 40-350.

-

Identification: Compare mass spectra with a library (e.g., NIST, Wiley) and with authentic standards.

-

-

Quantification: Use an internal standard for accurate quantification. Due to the thermal lability of ascaridole, quantification may be more accurate when combined with 13C-NMR.[2]

Experimental Workflow

The following diagram illustrates a general workflow for the elucidation and characterization of the ascaridole biosynthesis pathway.

References

- 1. Combined analysis of the essential oil of Chenopodium ambrosioides by GC, GC-MS and 13C-NMR spectroscopy: quantitative determination of ascaridole, a heat-sensitive compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Essential oil from Chenopodium ambrosioides L.: secretory structures, antibacterial and antioxidant activities [redalyc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. sciresliterature.org [sciresliterature.org]

- 8. impactfactor.org [impactfactor.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Dual method for the determination of peroxidase activity and total peroxides-iodide leads to a significant increase of peroxidase activity in human sera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Determination and pharmacokinetics of ascaridole in rat plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iris.unito.it [iris.unito.it]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Historical Use of Ascaridole in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the history, application, and mechanisms of ascaridole, the active anthelmintic compound derived from the plant Chenopodium ambrosioides (also known as Dysphania ambrosioides, epazote, or American wormseed). Its use represents a significant chapter in the history of pharmacognosy, bridging traditional ethnobotanical knowledge with early 20th-century pharmacology before the advent of modern synthetic anthelmintics.

Introduction: A Historical Perspective

Chenopodium ambrosioides has been a cornerstone of traditional medicine in North and South America for centuries, primarily employed by indigenous peoples to expel intestinal parasites.[1][2] The plant's potent vermifugal properties are attributed to its principal active constituent, ascaridole, a bicyclic monoterpenoid with a unique and reactive peroxide bridge.[3]

Identified and isolated in 1908 by Hüthig, ascaridole was the first natural organic peroxide to be discovered.[4] By the early 1900s, the distilled essential oil, known as Oil of Chenopodium, was adopted into Western medicine and became a primary treatment for infestations of roundworms (Ascaris lumbricoides) and hookworms.[2][5] However, the oil's narrow therapeutic window and severe toxicity led to its eventual decline in human medicine, though its use in livestock persists in some regions.[2][6] This guide examines the traditional and early pharmacological use, quantitative data, and the biochemical mechanism of this potent phytochemical.

Traditional Preparation and Administration

The primary method of preparation in traditional medicine involved creating infusions or decoctions from the leaves, roots, and inflorescences of the C. ambrosioides plant.[7][8] These preparations were consumed to treat a range of ailments, most notably intestinal worm infections.[7][9]

For pharmacological use in the early 20th century, the essential oil was obtained via steam distillation.[10] This "Oil of Chenopodium" contained a high concentration of ascaridole, typically ranging from 40% to 70%.[6][11]

Workflow for Traditional and Early Pharmacological Use

The following diagram illustrates the general workflow from plant to administration.

Quantitative Data: Dosages, Efficacy, and Toxicity

The use of ascaridole was marked by a critical balance between therapeutic efficacy and severe toxicity. Dosages were determined based on the ascaridole content in the oil, a practice standardized by an assay developed by Nelson in 1920.[4]

Historical Dosages and Administration Data

| Parameter | Description | Source(s) |

| Active Constituent | Ascaridole, comprising 40-70% of Oil of Chenopodium. | [6][11] |

| Traditional Preparation | Decoctions using up to 300 mg of dry plant material per kg of body weight were common for treating ascariasis. | [7][9][12] |

| Pharmacological Dosage | 10-16 minims (approx. 0.6-1.0 mL) of oil, often divided into 2-3 doses administered every 2 hours. | [1][5] |

| Administration Method | The oil was typically placed on sugar and ingested on an empty stomach. This was followed by a saline purge (e.g., magnesium sulfate). | [5] |

| Reported Efficacy | Considered superior to thymol, with an efficacy ratio of 91 to 83 against hookworm. Expelled 95% of hookworms in some studies. | [5] |

Toxicity Data

Ascaridole is highly toxic, and overdoses have resulted in fatalities. The compound is an irritant to mucous membranes and can cause a range of severe adverse effects.[4][6]

| Toxicity Type | Observation | Source(s) |

| Acute Symptoms | Nausea, vomiting, headache, vertigo, tinnitus, temporary deafness and blindness, convulsions, and paralysis. | [4] |

| Organ Damage | Can cause severe kidney and liver damage. Post-mortem findings in fatal cases include brain edema, neuronal necrosis, tubular necrosis, and hepatic damage. | [4][11][13] |

| Lethal Dose | A dose of 1,000 mg of ascaridole was reported as lethal in humans. A fatal case in a child involved the administration of 40 mL of oil containing 1,560 mg of ascaridole, which was 26 times the recommended therapeutic dose. | [11] |

Experimental Protocols

Detailed experimental protocols from the early 20th century are scarce. However, based on historical accounts, a typical administration protocol can be reconstructed.

Reconstructed Historical Anthelmintic Protocol (Human)

-

Patient Preparation: The patient is given a liquid-only meal the evening before treatment. No breakfast is consumed on the morning of treatment.

-

Dosage Preparation: A total dose of 10-16 minims (approximately 0.6-1.0 mL) of Oil of Chenopodium is prescribed. This total dose is divided into three equal parts.

-

Administration: Each fractional dose is placed on a teaspoon of sugar to mask the taste and facilitate ingestion. The doses are administered at two-hour intervals.

-

Purging: Two hours after the final dose of the oil, a saline purge, typically magnesium sulfate, is administered to expel the paralyzed worms and any remaining oil from the intestines.

-

Observation: The patient is monitored for adverse effects such as dizziness, nausea, or auditory symptoms. Stools are examined for the passage of worms.

Mechanism of Action

The anthelmintic activity of ascaridole is derived from the chemical instability of its endoperoxide bridge. The prevailing mechanism suggests that ascaridole is activated within the parasite through a process involving iron.

The parasite's internal environment, rich in ferrous iron (Fe²⁺) and reduced heme, provides the necessary components to cleave the O-O bond of the endoperoxide.[14][15] This cleavage is a univalent reduction that generates highly reactive carbon-centered radicals.[14][16] These radicals then initiate a cascade of oxidative stress, leading to lipid peroxidation and damage to cellular membranes and proteins, ultimately resulting in the paralysis and death of the helminth.[14] The peroxide group is essential for this activity; related compounds lacking this feature are inactive.[8]

Proposed Biochemical Activation Pathway

The following diagram illustrates the proposed iron-mediated activation of ascaridole and the subsequent generation of cytotoxic radicals.

Conclusion and Modern Relevance

The history of ascaridole is a compelling case study in ethnopharmacology. It demonstrates the efficacy of traditional plant-based remedies while starkly highlighting the critical importance of understanding dose-response relationships and toxicity profiles. While ascaridole itself is too toxic for modern human use, its unique iron-dependent activation mechanism provides a valuable blueprint for drug development.[2][6] Researchers today can draw inspiration from this natural product to design novel antiparasitic agents that exploit similar biochemical pathways unique to parasites, potentially leading to more selective and safer therapies. The study of historical compounds like ascaridole remains highly relevant for identifying new therapeutic targets and strategies.

References

- 1. medicosage.com [medicosage.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Rediscovering the Therapeutic Potential of Chenopodium Species - A Review | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 4. Chenopodium Oil: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 5. Chenopodium. Chenopodium ambrosioides. | Henriette's Herbal Homepage [henriettes-herb.com]

- 6. Chenopodium Oil: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. Studies on the traditional herbal anthelmintic Chenopodium ambrosioides L.: ethnopharmacological evaluation and clinical field trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. researchgate.net [researchgate.net]

- 11. [Fatal poisoning caused by oil of epazote, Chenopodium graveolens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 13. A Fatal Case Report of Chenopodium ambrosioides L. (M’khinza) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Toxic effects of carvacrol, caryophyllene oxide, and ascaridole from essential oil of Chenopodium ambrosioides on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of ascaridole activation in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Ascaridole's Mechanism of Action Against Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of ascaridole's mechanism of action against a range of parasites. It is designed to be a valuable resource for researchers and professionals involved in the discovery and development of novel anti-parasitic agents. This document details the core molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

Core Mechanism of Action: A Multi-pronged Attack

Ascaridole, a natural endoperoxide monoterpene, exerts its anti-parasitic effects through a cascade of molecular events initiated by the cleavage of its endoperoxide bridge. This process is primarily catalyzed by intra-parasitic ferrous iron (Fe²⁺) or reduced heme, which are often abundant in parasites like Plasmodium and Leishmania.[1][2][3][4] The cleavage of the endoperoxide bridge generates highly reactive carbon-centered radicals and other reactive oxygen species (ROS).[2][5][6][7]

This initial event triggers a series of downstream effects that collectively lead to parasite death:

-

Disruption of Redox Homeostasis: The surge in ROS overwhelms the parasite's antioxidant defense mechanisms, leading to a state of severe oxidative stress. This is characterized by lipid peroxidation and the depletion of cellular thiols.[8][9]

-

Inhibition of Glycolysis: Ascaridole has been shown to inhibit glycolysis in parasites, leading to a depletion of ATP, the cell's primary energy currency.[8][9] While the precise molecular target within the glycolytic pathway is a subject of ongoing research, this disruption of energy metabolism is a critical component of ascaridole's efficacy.

-

Mitochondrial Dysfunction: The induction of oxidative stress and energy depletion culminates in the disruption of mitochondrial function. This is evidenced by a significant loss of the mitochondrial membrane potential (ΔΨm).[8][9][10]

-

Apoptotic-Like Cell Death: The culmination of these cellular insults is the induction of a programmed, apoptotic-like cell death pathway in the parasite. This is supported by observations of cell cycle arrest and the externalization of phosphatidylserine, a marker of apoptosis.[8][9]

The following diagram illustrates the proposed signaling pathway for ascaridole's mechanism of action.

Quantitative Data: In Vitro Efficacy and Cytotoxicity

The following tables summarize the available quantitative data on the efficacy of ascaridole against various parasites and its cytotoxicity against mammalian cell lines.

| Parasite | Stage | Assay | IC₅₀ (µM) | Reference |

| Leishmania donovani | Promastigote | MTT | 2.47 ± 0.18 | [8][9] |

| Leishmania donovani | Amastigote | Microscopy/ddPCR | 2.00 ± 0.34 | [8][9] |

| Plasmodium falciparum | Trophozoite | - | Growth arrested at 0.05 | [11] |

| Caenorhabditis elegans | - | - | Nematocidal activity observed | [12][13] |

| Cell Line | Assay | CC₅₀ (µM) | Reference |

| J774.A1 Macrophages | MTT | 41.47 ± 4.89 | [8][9] |

| Murine Peritoneal Macrophages | MTT | 37.58 ± 5.75 | [8][9] |

| Peritoneal Macrophages (BALB/c) | MTT | 32 ± 8 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate ascaridole's mechanism of action.

Parasite Viability Assays

Two common methods for assessing parasite viability are the MTT and Resazurin assays.

This protocol is adapted from studies on Leishmania donovani.[14][15]

Materials:

-

Leishmania promastigotes in logarithmic growth phase

-

M-199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

-

Ascaridole stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Acidified isopropanol (0.04 N HCl in isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed promastigotes at a density of 2 x 10⁵ cells/well in a 96-well plate containing fresh M-199 medium.

-

Add varying concentrations of ascaridole to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

-

Incubate the plate for 72 hours at 25°C.

-

Add 20 µL of MTT solution to each well and incubate for an additional 3 hours at 25°C.

-

Add 100 µL of acidified isopropanol to each well to solubilize the formazan crystals.

-

Incubate at 37°C for 30 minutes with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

This is a general protocol that can be adapted for various parasite types.[16][17][18][19]

Materials:

-

Parasite culture

-

Appropriate culture medium

-

Ascaridole stock solution (in DMSO)

-

Resazurin solution (0.15 mg/mL in DPBS, sterile filtered)

-

96-well opaque-walled plates

-

Fluorescence microplate reader

Procedure:

-

Seed parasites at an optimized density in a 96-well opaque-walled plate.

-

Add varying concentrations of ascaridole. Include vehicle and positive controls.

-

Incubate for the desired exposure period (e.g., 24-72 hours).

-

Add 10-20 µL of resazurin solution to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Calculate IC₅₀ from the dose-response curve.

Measurement of Reactive Oxygen Species (ROS)

The following protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20][21][22][23]

Materials:

-

Parasite culture

-

Ascaridole

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well black, clear-bottom plates or flow cytometry tubes

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Treat parasites (e.g., 2 x 10⁶ cells/mL) with ascaridole at the desired concentration and for the desired time.

-

Harvest the parasites by centrifugation and wash with PBS.

-

Resuspend the parasites in PBS containing 20 µM DCFH-DA.

-

Incubate for 20-30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Resuspend the cells in PBS.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer (FL-1 channel).

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the ratiometric dye JC-1.[24][25][26][27][28]

Materials:

-

Parasite culture

-

Ascaridole

-

JC-1 stock solution (e.g., 1 mg/mL in DMSO)

-

Appropriate culture medium or buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat parasites with ascaridole as required.

-

Harvest and wash the parasites.

-

Resuspend the parasites in medium containing JC-1 at a final concentration of 2 µM.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

Wash the cells to remove excess dye.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

Flow Cytometry: Detect green fluorescence (monomers) in the FL-1 channel and red fluorescence (J-aggregates) in the FL-2 channel. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Fluorescence Microscopy: Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.

-

Detection of Free Radicals by Electron Spin Resonance (ESR) Spectroscopy

This is a generalized approach for the detection of ascaridole-derived radicals using a spin trap.[2][3][6][7][29][30][31][32][33]

Principle: Short-lived free radicals generated from ascaridole are "trapped" by a spin-trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO), forming a more stable radical adduct that can be detected by ESR.

Generalized Procedure:

-

Prepare a reaction mixture containing the parasites, ascaridole, and the spin-trapping agent (e.g., DMPO) in an appropriate buffer.

-

Incubate the mixture under conditions that promote the activation of ascaridole (e.g., in the presence of an iron source if not sufficiently present in the parasites).

-

Transfer the sample to a capillary tube suitable for ESR analysis.

-

Record the ESR spectrum. The characteristics of the spectrum (e.g., hyperfine splitting constants) can be used to identify the trapped radical species.

Visualization of Key Experimental Workflows and Logical Relationships

The following diagrams provide a visual representation of the logical flow for investigating ascaridole's mechanism of action and the chemical activation of ascaridole.

Conclusion and Future Directions

The available evidence strongly supports a mechanism of action for ascaridole that is initiated by the iron-mediated cleavage of its endoperoxide bridge, leading to a cascade of oxidative stress, metabolic disruption, and ultimately, apoptotic-like cell death in parasites. This multi-targeted mechanism may be advantageous in overcoming drug resistance.

Future research should focus on:

-

Identifying the specific molecular target(s) of ascaridole or its radical intermediates within the glycolytic pathway. This would provide a more complete understanding of its mechanism and could inform the development of more targeted therapies.

-

Expanding the quantitative efficacy data to include a broader range of parasites, particularly helminths. This would help to define the full spectrum of ascaridole's anti-parasitic activity.

-

Optimizing ascaridole's structure to enhance its efficacy and selectivity, while minimizing its toxicity to host cells.

This technical guide serves as a foundation for these future endeavors, providing a detailed summary of the current knowledge and the experimental approaches necessary to further investigate this promising anti-parasitic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Toxic effects of carvacrol, caryophyllene oxide, and ascaridole from essential oil of Chenopodium ambrosioides on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicity of ascaridole from Chenopodium ambrosioides in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of ascaridole activation in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ascaridole exerts the leishmanicidal activity by inhibiting parasite glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The effect of ascaridole on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ascaridole-less infusions of Chenopodium ambrosioides contain a nematocide(s) that is(are) not toxic to mammalian smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Promastigote viability assay [bio-protocol.org]

- 15. In vitro activity and mode of action of phenolic compounds on Leishmania donovani | PLOS Neglected Tropical Diseases [journals.plos.org]

- 16. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. labbox.es [labbox.es]

- 18. tribioscience.com [tribioscience.com]

- 19. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]

- 20. Reactive Oxygen Species Production and Mitochondrial Dysfunction Contribute to Quercetin Induced Death in Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro Treatment with a Natural Product Compound [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A novel live-dead staining methodology to study malaria parasite viability - PMC [pmc.ncbi.nlm.nih.gov]

- 26. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 28. media.cellsignal.com [media.cellsignal.com]

- 29. Imaging free radicals in organelles, cells, tissue, and in vivo with immuno-spin trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. On the spin trapping and ESR detection of oxygen-derived radicals generated inside cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. On the spin trapping and ESR detection of oxygen-derived radicals generated inside cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ascaridole and Its Derivatives: A Technical Guide to Their Biological Activity

Ascaridole, a bicyclic monoterpenoid with a distinctive bridging peroxide functional group, has long been recognized for its potent anthelmintic properties, primarily in traditional medicine.[1][2] Historically used to expel parasitic worms in both humans and livestock, recent scientific investigations have unveiled a much broader spectrum of biological activities, positioning ascaridole and its derivatives as promising candidates for drug development.[1][2][3] This technical guide provides an in-depth overview of the biological activities of ascaridole, focusing on its anticancer, antiparasitic, and antimicrobial effects, complete with experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Natural Occurrence

Ascaridole is a colorless liquid characterized by a pungent smell and taste. It is soluble in most organic solvents but is unstable and prone to decomposition when heated or treated with organic acids.[1] This monoterpenoid is the primary constituent of the essential oil of Mexican tea (Dysphania ambrosioides, formerly Chenopodium ambrosioides) and is also found in the Chilean tree boldo (Peumus boldus).[1][2]

Anticancer Activity

Ascaridole has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including multidrug-resistant phenotypes.[4][5] Its antineoplastic activity has been observed in both in vitro and in vivo models.[2][3][6][7]

In Vitro Cytotoxicity

Studies have shown that ascaridole exhibits cytotoxic activity against several human cancer cell lines.[2] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CCRF-CEM | Leukemia | Data not specified | [3][4][6][7] |

| HL-60 | Promyelocytic Leukemia | Data not specified | [2][3][4][6][7] |

| MDA-MB-231 | Breast Cancer | Data not specified | [2][3][4][6][7] |

| Sarcoma 180 | Sarcoma (murine) | Data not specified | [2][3][6][7] |

Mechanism of Anticancer Action

The anticancer mechanism of ascaridole is believed to be multifactorial, involving the modulation of key cellular targets.[3][6][7] The endoperoxide bridge is crucial for its activity.[8] The proposed mechanisms include:

-

Inhibition of Topoisomerases: Ascaridole is suggested to interfere with the activity of topoisomerase I and II, enzymes essential for DNA replication and repair in cancer cells.[3][6][7]

-

EGFR Inhibition: It may also target the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[3][6][7]

-

Tubulin Disruption: Ascaridole might disrupt microtubule dynamics by interacting with tubulin, leading to cell cycle arrest and apoptosis.[3][6][7]

The following diagram illustrates the proposed signaling pathways affected by ascaridole in cancer cells.

Caption: Proposed anticancer mechanisms of ascaridole.

Antiparasitic Activity

Ascaridole's traditional use as an anthelmintic is well-documented.[1] Its antiparasitic activity extends to a range of protozoan parasites.

Anthelmintic Activity

Ascaridole is effective against various intestinal worms, which led to its name being derived from Ascaris, a genus of roundworms.[1]

Antiprotozoal Activity

Ascaridole has demonstrated potent activity against several medically important protozoan parasites.

| Parasite | Disease | IC50 | Reference |

| Plasmodium falciparum | Malaria | 0.05 µM (arrests development) | [8] |

| Leishmania amazonensis | Leishmaniasis | Active in vivo | [2][9] |

| Leishmania donovani | Leishmaniasis | Not specified | [10][11] |

| Trypanosoma cruzi | Chagas disease | Effective | [2] |

Mechanism of Antiparasitic Action

The antiparasitic activity of ascaridole is primarily attributed to its endoperoxide bridge.[8] The proposed mechanism involves:

-

Iron-Mediated Activation: In the presence of low molecular weight iron complexes or heme, the endoperoxide bridge of ascaridole is cleaved, generating carbon-centered free radicals.[9][12]

-

Oxidative Stress: These radicals induce oxidative stress within the parasite, leading to damage of essential biomolecules and disruption of cellular processes.[10][11]

-

Inhibition of Glycolysis: Ascaridole has been shown to inhibit glycolysis in Leishmania promastigotes, leading to ATP depletion.[10][11]

-

Apoptosis-like Cell Death: The culmination of these effects is an apoptotic-like cell death in the parasite.[10][11]

The following diagram illustrates the proposed mechanism of leishmanicidal activity.

References

- 1. Ascaridole - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Biological activity of ascaridole for the treatment of cancers: Phytopharmaceutical importance with molecular study [ahbps.org]

- 4. Activity of ascaridol from the anthelmintic herb Chenopodium anthelminticum L. against sensitive and multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahbps.org [ahbps.org]

- 7. researchgate.net [researchgate.net]

- 8. The effect of ascaridole on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ascaridole exerts the leishmanicidal activity by inhibiting parasite glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of ascaridole activation in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ascaridole: A Technical Guide

Introduction: Ascaridole is a naturally occurring bicyclic monoterpenoid, distinguished by an unusual and reactive endoperoxide bridge.[1][2] Historically utilized as a potent anthelmintic agent, particularly in the form of chenopodium oil, its use in humans has been curtailed due to significant toxicity.[1][3] However, its unique chemical structure and biological activity continue to attract scientific interest for its potential applications in parasitology, oncology, and inflammatory conditions. This document provides an in-depth technical overview of the pharmacological profile of ascaridole, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The biological activities of ascaridole are intrinsically linked to the reactivity of its endoperoxide bridge. The primary mechanism involves its activation by iron, leading to the formation of cytotoxic radical species.

Iron-Dependent Radical Formation

The core mechanism of ascaridole's antiparasitic and cytotoxic effects is the reductive cleavage of its endoperoxide bond, a reaction catalyzed by ferrous iron (Fe²⁺) or reduced heme.[4][5] This univalent cleavage generates highly reactive and unstable carbon-centered radicals.[2][6][7] These radicals can then initiate a cascade of damaging downstream events, including lipid peroxidation and covalent modification of cellular macromolecules, ultimately leading to cell death.[5] This iron-dependent activation is particularly effective against parasites like Leishmania and Plasmodium, which are known to have higher intracellular concentrations of labile iron and heme compared to mammalian cells, providing a degree of therapeutic selectivity.[6][7]

Caption: Iron-dependent activation of ascaridole.

Mitochondrial Effects

Ascaridole's toxicity is significantly potentiated in the presence of Fe²⁺, impacting mitochondrial function.[4] While ascaridole itself is a weak inhibitor of the mitochondrial respiratory chain, its iron-activated radical intermediates can impair oxidative phosphorylation.[4][8] This leads to a decrease in mitochondrial membrane potential and increased production of superoxide radicals, further contributing to oxidative stress and cell death.[9] Studies on isolated rat liver mitochondria show that ascaridole's inhibitory effect is much more pronounced in the presence of iron.[10]

NMDA Receptor Antagonism

Beyond its cytotoxic properties, ascaridole has demonstrated antinociceptive and anti-inflammatory activities.[3] Molecular docking studies suggest that ascaridole acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5][11] By binding to the NMDA receptor, ascaridole can block the influx of calcium ions that is typically triggered by the binding of glutamate and glycine. This mechanism is believed to underlie its observed pain-relieving and anti-inflammatory effects, particularly in models of osteoarthritis.[5]

Caption: Ascaridole's antagonistic action on the NMDA receptor.

Pharmacodynamics and Toxicology

The pharmacodynamic effects of ascaridole are dose-dependent and span from therapeutic anthelmintic action to severe toxicity.

Quantitative Pharmacodynamic Data

The following table summarizes key in vitro efficacy and cytotoxicity data for ascaridole.

| Parameter | System/Cell Line | Condition | Value | Reference(s) |

| IC₅₀ | Peritoneal Macrophages (BALB/c mice) | Cell Viability (MTT Assay) | 32 ± 8 µM | [10] |

| IC₅₀ | Rat Liver Mitochondria (RLM) | Oxidative Phosphorylation | > 612 µM | [4] |

| Growth Arrest | Plasmodium falciparum (in vitro) | 3-day culture | 0.05 µM | [11] |

Toxicological Profile

Ascaridole is a known toxic agent, and its use has been discouraged in humans.[1] Acute toxicity in high doses manifests as irritation to skin and mucous membranes, nausea, vomiting, headache, vertigo, and tinnitus.[1][9] More severe, prolonged exposure can lead to central nervous system depression, delirium, convulsions, and coma.[1] Fatal doses have been reported, with as little as one teaspoon of the essential oil being lethal to a young child.[1] It is also a recognized skin sensitizer, capable of causing allergic contact dermatitis upon repeated exposure.[12]

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats, providing insight into the absorption, distribution, and elimination of ascaridole.

Rat Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of ascaridole in rats following a single oral dose. The data was obtained using a gas chromatography-mass spectrometry (GC-MS) method.[4][13]

| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Absolute Bioavailability | Reference(s) |

| 30 mg/kg | 2701.4 ± 1282.6 | 0.25 ± 0.09 | ~20.8% | [13] |

| 60 mg/kg | Data not specified | Data not specified | Data not specified | [4][14] |

| 120 mg/kg | Data not specified | Data not specified | Data not specified | [4][14] |

Note: A study comparing pure ascaridole to a capsule formulation (JHWK) found the capsule increased Tₘₐₓ to 0.47 ± 0.22 h and bioavailability to ~26.9%, suggesting formulation can alter absorption.[13]

Experimental Protocols

Protocol 1: Cytotoxicity Evaluation using MTT Assay

This protocol is a representative method for assessing ascaridole's cytotoxicity based on the methodologies cited.[10][15][16][17]

1. Cell Seeding:

-

Culture target cells (e.g., J774 macrophages) to ~80% confluency.

-

Harvest cells using standard trypsinization methods and perform a viable cell count (e.g., using Trypan Blue).

-

Seed cells into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of ascaridole in DMSO.

-

Create a series of dilutions of ascaridole in serum-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is non-toxic (typically ≤ 0.5%).

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the respective ascaridole concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.

3. MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Protocol 2: Synthesis of Ascaridole from α-Terpinene

This protocol is based on the widely used photosensitized oxidation method.[6][9]

1. Reaction Setup:

-

Dissolve α-terpinene (1 equivalent) in a suitable solvent such as ethanol or methanol in a reaction vessel.

-

Add a photosensitizer, such as Rose Bengal (e.g., 0.1 mol%).

-

The vessel should be equipped with a gas inlet and be transparent to visible light.

2. Photooxygenation:

-

While stirring the solution vigorously, bubble a stream of oxygen (O₂) or clean air through the mixture.

-

Irradiate the vessel with a visible light source (e.g., a sodium lamp or high-power LED array). Maintain the reaction at a low temperature (e.g., 0-10°C) using an ice bath to minimize thermal decomposition of the product.

-

Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within a few hours.

3. Workup and Purification:

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) to yield pure ascaridole.

-

Confirm the structure and purity of the final product using NMR and IR spectroscopy.

Logical Relationships: Adverse Outcome Pathway (AOP) for Skin Sensitization

Ascaridole is a known skin sensitizer. Its mechanism can be described using the OECD's Adverse Outcome Pathway (AOP) framework, which links a molecular initiating event to an adverse health outcome through a series of key biological events.[18][19]

Caption: Ascaridole-induced skin sensitization AOP.

References

- 1. ASCARIDOLE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination and pharmacokinetics of ascaridole in rat plasma by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 4. Determination and pharmacokinetics of ascaridole in rat plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of ascaridole activation in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxic effects of carvacrol, caryophyllene oxide, and ascaridole from essential oil of Chenopodium ambrosioides on mitochondria [inis.iaea.org]

- 9. Interaction of ascaridole, carvacrol, and caryophyllene oxide from essential oil of Chenopodium ambrosioides L. with mitochondria in Leishmania and other eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicity of ascaridole from Chenopodium ambrosioides in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. texaschildrens.org [texaschildrens.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. oecd.org [oecd.org]

- 19. The adverse outcome pathway for skin sensitisation: Moving closer to replacing animal testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Ascaridole Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ascaridole, a bicyclic monoterpenoid with a distinctive peroxide bridge, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. The information presented herein has been compiled from various scientific sources and databases.

Introduction to Ascaridole

Ascaridole (C₁₀H₁₆O₂) is a naturally occurring organic peroxide found as the primary constituent of the essential oil of Dysphania ambrosioides (formerly Chenopodium ambrosioides), commonly known as epazote or Mexican tea.[1] It is a colorless to pale yellow liquid with a pungent odor.[2][3] Ascaridole has been traditionally used as an anthelmintic agent and is being investigated for other potential therapeutic applications.[1] Understanding its solubility is critical for its extraction, purification, formulation, and application in various research and development settings.

Quantitative Solubility Data

The solubility of ascaridole has been reported in a limited number of organic solvents. The available quantitative data is summarized in the table below. It is important to note that some sources provide conflicting data, which may be due to different experimental conditions such as temperature and purity of the ascaridole and solvents used.

| Solvent | Solubility | Temperature (°C) | Molar Solubility (mol/L) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | 0.594 | [4][5][6] |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | Not Specified | 0.327 | [7] |

Note: The molar solubility was calculated based on the molecular weight of ascaridole (168.23 g/mol ).

Qualitative Solubility Information

-

Soluble in: Acetone, Benzene, Chloroform, Dichloromethane, Ethyl Acetate.[2][3]

-

Extraction from aqueous solutions: Ascaridole can be effectively extracted from aqueous solutions using hexane, which indicates good solubility in this nonpolar solvent.[10][11]

Experimental Protocols for Solubility Determination

A standardized experimental protocol specifically for determining the solubility of ascaridole is not widely published. However, a general and robust methodology can be adapted from established guidelines for organic compounds and natural products, such as those from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).[12][13][14]

General Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like ascaridole in an organic solvent.

Caption: A generalized workflow for the experimental determination of ascaridole solubility.

Detailed Methodology (Adapted from Standard Guidelines)

This protocol describes the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound.

4.2.1. Materials and Equipment

-

High-purity ascaridole (>98%)

-

Analytical grade organic solvents

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification, such as a Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC).

4.2.2. Procedure

-

Preparation of Solvent: Add a known volume of the selected organic solvent to several glass vials.

-

Addition of Solute: Add an excess amount of ascaridole to each vial to ensure that a saturated solution is formed. The excess solid should be visible at the bottom of the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved ascaridole, either centrifuge the vials at a controlled temperature or carefully filter the supernatant using a syringe filter.

-

Sample Preparation for Analysis: Accurately pipette a known volume of the clear, saturated solution into a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of ascaridole.

-

Calculation: Calculate the solubility of ascaridole in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Logical Framework for Solvent Selection

The choice of an appropriate solvent for ascaridole depends on several factors beyond just solubility. The following diagram presents a logical decision-making process for solvent selection in a research or drug development context.

Caption: A decision-making diagram for selecting an appropriate solvent for ascaridole.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility of ascaridole in organic solvents. While quantitative data is limited, qualitative information and established experimental methodologies offer a solid foundation for researchers and drug development professionals. The provided frameworks for experimental design and solvent selection are intended to facilitate the effective use of ascaridole in various scientific applications. Further research to generate more extensive quantitative solubility data across a wider range of solvents and temperatures is encouraged to enhance the utility of this important natural compound.

References

- 1. Ascaridole - Wikipedia [en.wikipedia.org]

- 2. Ascaridole - Sciencemadness Wiki [sciencemadness.org]

- 3. Ascaridole | CAS:512-85-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ascaridole | Parasite | TargetMol [targetmol.com]

- 8. Ascaridole [chemeurope.com]

- 9. ascaridol, 512-85-6 [thegoodscentscompany.com]

- 10. scispace.com [scispace.com]

- 11. www2.xoc.uam.mx [www2.xoc.uam.mx]

- 12. filab.fr [filab.fr]

- 13. biorelevant.com [biorelevant.com]

- 14. laboratuar.com [laboratuar.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Ascaridole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaridole (1-methyl-4-(1-methylethyl)-2,3-dioxabicyclo[2.2.2]oct-5-ene) is a naturally occurring monoterpenoid endoperoxide found in the essential oil of plants such as Chenopodium ambrosioides (epazote). Historically used as an anthelmintic agent, its unique bridged peroxide structure makes it a molecule of significant interest, but also one with inherent thermal instability. Understanding the thermal behavior of ascaridole is critical for its safe handling, storage, formulation, and for elucidating its mechanism of action and potential toxicities. This technical guide provides a comprehensive overview of the thermal stability and decomposition of ascaridole, summarizing key quantitative data, detailing experimental protocols, and visualizing the decomposition pathways.

Thermal Stability Profile

Ascaridole is a heat-sensitive compound, prone to exothermic decomposition. Like many organic peroxides, its stability is significantly influenced by temperature, the presence of acids, and the solvent environment.

General Observations

Pure ascaridole is a colorless to pale yellow oily liquid that is known to decompose explosively when heated to temperatures above 130 °C.[1][2] This decomposition is often described as a violent event with a sudden increase in temperature.[3] The presence of organic acids can also catalyze its decomposition, even at lower temperatures.[1][2]

Quantitative Thermal Analysis